molecular formula C16H23N3O3 B5836240 4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]MORPHOLINE

4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]MORPHOLINE

Cat. No.: B5836240
M. Wt: 305.37 g/mol
InChI Key: XGEPKYDWWVMINR-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]morpholine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]morpholine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with morpholine in the presence of a suitable coupling agent. One common method is to use carbonyldiimidazole (CDI) as the coupling agent, which facilitates the formation of the carbonyl linkage between the piperazine and morpholine rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]morpholine involves its interaction with specific molecular targets. It is known to inhibit the reuptake of monoamine neurotransmitters, thereby increasing their levels in the synaptic cleft. This mechanism is similar to that of certain antidepressants and anxiolytics. Additionally, it may act as a nonselective serotonin receptor agonist, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]morpholine is unique due to the presence of both the 2-methoxyphenyl group and the morpholine ring. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-21-15-5-3-2-4-14(15)17-6-8-18(9-7-17)16(20)19-10-12-22-13-11-19/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEPKYDWWVMINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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